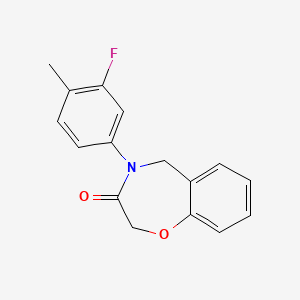

4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluoro-4-methylphenyl)-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO2/c1-11-6-7-13(8-14(11)17)18-9-12-4-2-3-5-15(12)20-10-16(18)19/h2-8H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHNFQOFHIQYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC3=CC=CC=C3OCC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Core: The benzoxazepine core can be synthesized through a cyclization reaction involving an appropriate ortho-substituted aniline derivative and a carbonyl compound.

Introduction of the Fluoro and Methyl Groups:

Final Assembly: The final step involves coupling the substituted phenyl ring with the benzoxazepine core under specific reaction conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the oxidation state of certain functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Pharmacological Studies

The compound has been studied for its potential pharmacological effects, particularly as an antagonist or modulator of various receptors. Research indicates that derivatives of benzoxazepine compounds can exhibit activity against central nervous system disorders, including anxiety and depression.

Case Study: Antidepressant Activity

A study demonstrated that benzoxazepine derivatives showed significant antidepressant-like effects in animal models. The mechanism was linked to the modulation of serotonin and norepinephrine levels, which are critical in mood regulation.

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties. It is believed to protect neuronal cells from oxidative stress and apoptosis, which are pivotal in neurodegenerative diseases.

Case Study: Neuroprotection in Parkinson's Disease Models

In vitro studies reported that the compound reduced cell death in dopaminergic neurons exposed to neurotoxic agents. This suggests its potential application in developing treatments for Parkinson's disease.

Anticancer Activity

There is emerging evidence that compounds related to benzoxazepines can exhibit anticancer properties. The structural features of 4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may contribute to its ability to inhibit tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A research project evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, marking it as a promising candidate for further development in oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzoxazepine core can lead to enhanced biological activity and selectivity towards specific targets.

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and receptor affinity |

| Methyl Group Addition | Enhances bioavailability |

| Benzene Ring Alteration | Modulates interaction with enzymes |

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

*Inferred based on structural similarity to analogs.

Substituent Effects and Hypothesized Bioactivity

- Fluorine and Methyl Groups : The 3-fluoro-4-methylphenyl group in the target compound likely enhances lipophilicity and resistance to oxidative metabolism, a trend observed in fluorinated pharmaceuticals .

- Methoxy Groups : The 9-methoxy substituent in CAS 1396862-86-4 may improve aqueous solubility, a critical factor in drug bioavailability .

- Benzyl/Allyl Chains : Bulky groups like 2-fluorobenzyl (CAS 1326874-78-5) or allyl (CAS 88442-99-3) could influence binding pocket accommodation and selectivity .

Biological Activity

The compound 4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 271.29 g/mol. The structure features a benzoxazepine core which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazepine derivatives. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |

| A549 (Lung Cancer) | 7.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 6.5 | Inhibition of DNA synthesis |

Neuroprotective Effects

Benzoxazepines have also been investigated for their neuroprotective properties. Research indicates that the compound may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and neurodegeneration.

- Receptor Modulation : The compound may interact with various receptors (e.g., GABA receptors), influencing neurotransmission and cellular signaling pathways.

- Antioxidant Properties : The presence of fluorine in its structure may enhance its antioxidant capacity, contributing to its protective effects in cellular models.

Study 1: Anticancer Efficacy in vitro

A study published in Journal of Medicinal Chemistry evaluated a series of benzoxazepine derivatives, including our compound of interest. The results indicated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values ranging from 5 to 10 µM. The study concluded that structural modifications could enhance potency and selectivity.

Study 2: Neuroprotection in Animal Models

In a preclinical model for Alzheimer's disease, administration of the compound showed a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls. This suggests potential for therapeutic use in neurodegenerative disorders.

Q & A

Q. What are the key synthetic routes for 4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the benzoxazepinone core. A common strategy includes:

Acylation : Reacting the core with halogenated aryl groups under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .

Cyclization : Intramolecular ring closure under reflux in polar aprotic solvents like DMF or THF.

Purification : Recrystallization or column chromatography to isolate the final product.

Optimization Tips :

- Use controlled inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of substituents (e.g., 3-fluoro-4-methylphenyl groups) to minimize side products .

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality (size ~0.2 mm³) to avoid twinning.

- Structure Solution : Employ the SHELX suite (SHELXD for phase problem, SHELXL for refinement). The program handles small-molecule datasets efficiently, even with high torsional flexibility in the benzoxazepinone ring .

- Validation : Check R-factors (<5%) and residual electron density maps using Olex2 or PLATON.

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodological Answer :

- Purity :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30).

- NMR : Analyze , , and spectra for characteristic peaks (e.g., fluorine coupling in ) .

- Stability :

- Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic byproducts .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor binding affinity be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. To resolve:

- Standardize Assays : Use uniform cell lines (e.g., HEK293 for GPCR studies) and buffer systems (e.g., HEPES pH 7.4).

- Control Variables : Compare radioligand binding (e.g., -flumazenil for benzodiazepine sites) vs. functional assays (cAMP/GTPγS).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to data from multiple studies to identify outliers .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 5-position of the benzoxazepinone ring to enhance solubility.

- Metabolic Stability : Conduct microsomal stability assays (human liver microsomes) to identify metabolic hotspots. Block susceptible sites (e.g., fluorination at para positions) .

- Prodrug Design : Mask polar groups with ester linkages to improve oral bioavailability .

Q. How can computational modeling predict off-target interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against targets like GABAₐ receptors or cytochrome P450 enzymes.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).

- QSAR Models : Corrogate substituent effects (e.g., fluoro vs. methyl groups) on activity using MOE or RDKit .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.